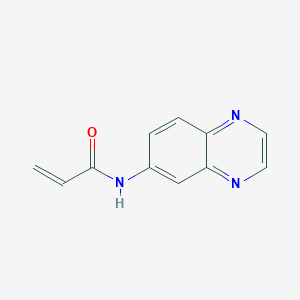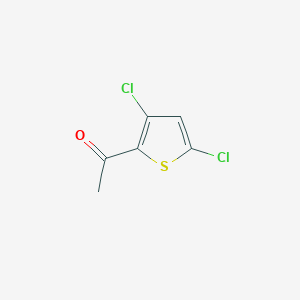
1-(3,5-Dichloro-thiophen-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-thiophen-2-yl)-ethanone is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the thiophene ring and an ethanone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be synthesized through several methods. One common approach involves the chlorination of thiophene followed by Friedel-Crafts acylation. The general steps are as follows:
Chlorination of Thiophene: Thiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 5 positions.
Friedel-Crafts Acylation: The chlorinated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Substituted thiophenes.
Scientific Research Applications
1-(3,5-Dichloro-thiophen-2-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-thiophen-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the ethanone group can influence its reactivity and binding affinity, contributing to its overall effects.
Comparison with Similar Compounds
1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be compared with other similar compounds, such as:
1-(3,5-Dichloro-thiophen-2-yl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(3,5-Dichloro-thiophen-2-yl)-acetic acid: Contains a carboxylic acid group instead of an ethanone group.
1-(3,5-Dichloro-thiophen-2-yl)-ethylamine: Features an amine group instead of an ethanone group.
Uniqueness: The presence of the ethanone group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives through chemical modifications.
Properties
Molecular Formula |
C6H4Cl2OS |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
1-(3,5-dichlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |
InChI Key |
KPGXBGZADBMUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



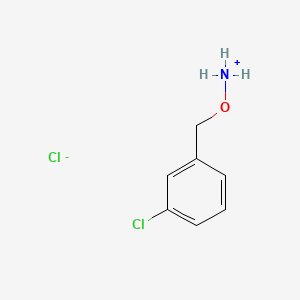
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
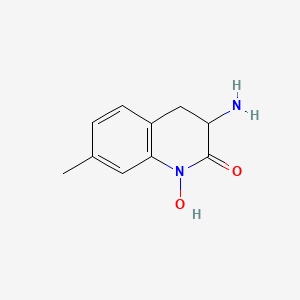


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
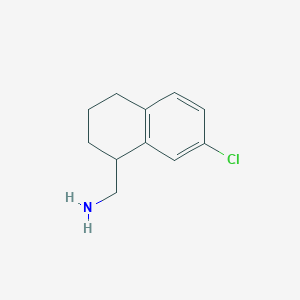

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)

